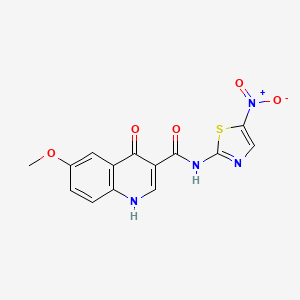

4-hydroxy-6-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-hydroxy-6-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, methoxy, nitro, and thiazolyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Hydroxy-6-methoxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Chinolinkerns: Der Chinolinkern kann durch die Skraup-Synthese hergestellt werden, bei der Anilin mit Glycerin in Gegenwart von Schwefelsäure und einem Oxidationsmittel wie Nitrobenzol kondensiert wird.

Einführung von Hydroxy- und Methoxygruppen: Die Hydroxy- und Methoxygruppen können durch elektrophile aromatische Substitutionsreaktionen mit geeigneten Reagenzien wie Methanol und Hydroxylamin eingeführt werden.

Thiazolringbildung: Der Thiazolring kann durch Cyclisierung eines Thioamids mit einem halogenierten Nitril unter basischen Bedingungen gebildet werden.

Nitrierung: Die Nitrogruppe kann durch Nitrierungsreaktionen mit konzentrierter Salpetersäure und Schwefelsäure eingeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Produktion im großen Maßstab optimiert sind. Dies beinhaltet die Verwendung von kontinuierlichen Fließreaktoren, automatisierter Synthese und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

4-Hydroxy-6-methoxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Methoxygruppe kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.

Reduktion: Wasserstoffgas, Palladiumkatalysator, Natriumborhydrid.

Substitution: Amine, Thiole, basische oder saure Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinolin-3-carbonsäurederivaten.

Reduktion: Bildung von aminosubstituierten Chinolinderivaten.

Substitution: Bildung verschiedener substituierter Chinolinderivate, abhängig vom verwendeten Nukleophil.

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxy-6-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Substitution: Amines, thiols, basic or acidic conditions.

Major Products Formed

Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Reduction: Formation of amino-substituted quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-6-methoxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle und Heterocyclen verwendet.

Biologie: Wird aufgrund seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren, auf seine potenziellen antimikrobiellen und anticancerogenen Eigenschaften untersucht.

Medizin: Wird auf sein Potenzial als therapeutisches Mittel zur Behandlung verschiedener Krankheiten, einschließlich bakterieller Infektionen und Krebs, untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-Hydroxy-6-methoxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität hemmen. Beispielsweise kann sie bakterielle Enzyme hemmen, die an der DNA-Replikation beteiligt sind.

Beteiligte Signalwege: Die Verbindung kann die Apoptose in Krebszellen induzieren, indem sie Caspase-Signalwege aktiviert und Zellproliferationswege hemmt.

Wirkmechanismus

The mechanism of action of 4-hydroxy-6-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes involved in DNA replication.

Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Hydroxy-6-methoxychinolin-3-carboxamid: Fehlt die Thiazol- und Nitrogruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

6-Methoxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid: Fehlt die Hydroxygruppe, was sich auf seine Reaktivität und biologische Aktivität auswirkt.

4-Hydroxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid: Fehlt die Methoxygruppe, was zu Variationen in seinem chemischen Verhalten führt.

Einzigartigkeit

4-Hydroxy-6-methoxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid ist aufgrund der Kombination von funktionellen Gruppen, die in seiner Struktur vorhanden sind, einzigartig. Diese Kombination verleiht ihm eine besondere chemische Reaktivität und biologische Aktivität, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Eigenschaften

Molekularformel |

C14H10N4O5S |

|---|---|

Molekulargewicht |

346.32 g/mol |

IUPAC-Name |

6-methoxy-N-(5-nitro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C14H10N4O5S/c1-23-7-2-3-10-8(4-7)12(19)9(5-15-10)13(20)17-14-16-6-11(24-14)18(21)22/h2-6H,1H3,(H,15,19)(H,16,17,20) |

InChI-Schlüssel |

ZGXRPOYZPWRXFV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-6-yl)propanamide](/img/structure/B10997099.png)

![[2,5-Dioxo-1-(quinolin-5-yl)imidazolidin-4-yl]acetic acid](/img/structure/B10997108.png)

![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B10997112.png)

![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B10997118.png)

![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B10997123.png)

![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone](/img/structure/B10997129.png)

![2-(2,3-dihydro-1-benzofuran-6-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B10997132.png)

![N~3~-(2-chloro-7H-purin-6-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-beta-alaninamide](/img/structure/B10997151.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B10997172.png)

![N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10997198.png)

![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10997205.png)